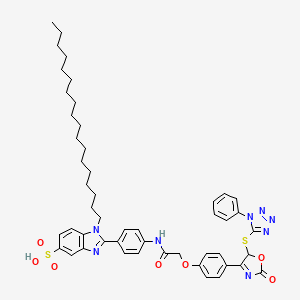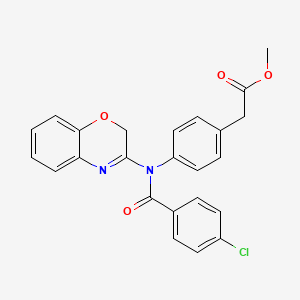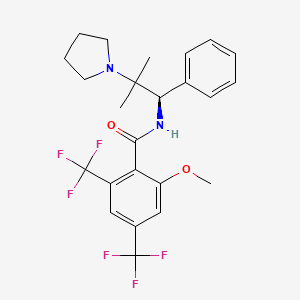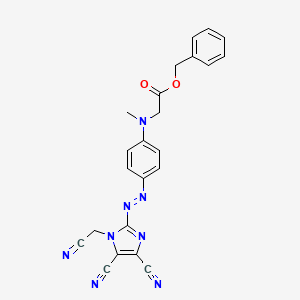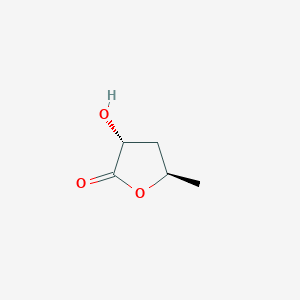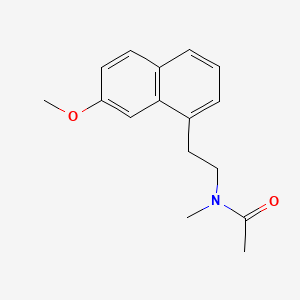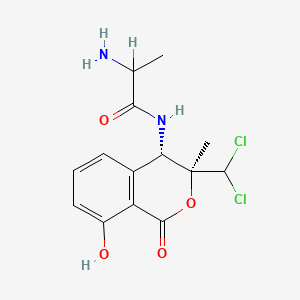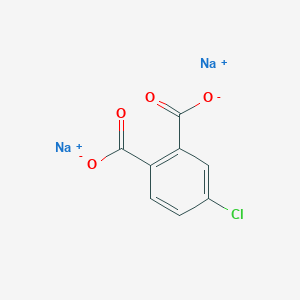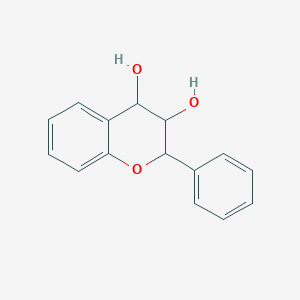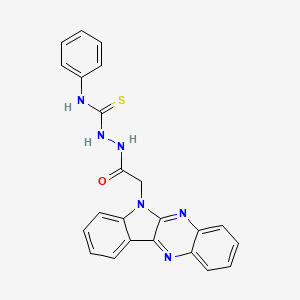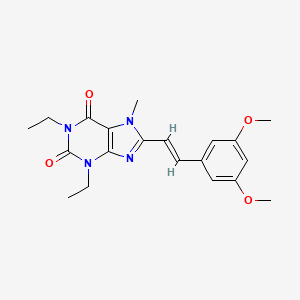
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diethyl-7-methylxanthine and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-diethyl-7-methylxanthine and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the (E)-8-(3,5-Dimethoxystyryl) intermediate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and scalability.
Analyse Chemischer Reaktionen
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific substituents on the xanthine core or the dimethoxystyryl group are replaced with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine can be compared with other similar compounds, such as:
(E)-4-(3,5-Dimethoxystyryl)aniline: This compound shares the dimethoxystyryl group but differs in the core structure, leading to distinct chemical and biological properties.
(E)-N-(4-((E)-3,5-Dimethoxystyryl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: This compound has a similar styryl group but includes additional functional groups, resulting in different applications and activities.
Pterostilbene and Resveratrol Carbamate Derivatives: These compounds are structurally related and are studied for their potential neuroprotective and cholinesterase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
155271-61-7 |
|---|---|
Molekularformel |
C20H24N4O4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)9-8-13-10-14(27-4)12-15(11-13)28-5/h8-12H,6-7H2,1-5H3/b9-8+ |
InChI-Schlüssel |
MOUNFHMSTJIZDK-CMDGGOBGSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC(=C3)OC)OC)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC(=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)


